

Kynurenic Acid Receptor Binding: Application Notes and Protocols for Researchers

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Compound of Interest					
Compound Name:	Kynurenic Acid				
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Introduction

Kynurenic acid (KYNA), a metabolite of the amino acid L-tryptophan, is an endogenous neuromodulator implicated in a wide range of physiological and pathological processes in the central nervous system and periphery. Its diverse biological effects are mediated through interactions with several distinct receptor systems. Understanding the binding characteristics of KYNA to its receptors is crucial for the development of novel therapeutics targeting neurological and inflammatory diseases.

These application notes provide an overview of the primary receptors for **kynurenic acid** and detailed protocols for conducting receptor binding assays. The information is intended for researchers, scientists, and drug development professionals engaged in the study of KYNA and its therapeutic potential.

Key Kynurenic Acid Receptors

Kynurenic acid interacts with several key receptors, often with varying affinities. The primary targets include:

 N-Methyl-D-Aspartate (NMDA) Receptor: KYNA acts as an antagonist at the glycine coagonist site of the NMDA receptor, a crucial receptor for excitatory synaptic transmission and plasticity.[1][2][3][4]



- α7 Nicotinic Acetylcholine Receptor (α7nAChR): KYNA is a non-competitive antagonist of the α7nAChR, a ligand-gated ion channel involved in cognitive processes and inflammation.[5][6]
 [7][8]
- Aryl Hydrocarbon Receptor (AHR): KYNA has been identified as an endogenous ligand for AHR, a transcription factor that mediates cellular responses to environmental toxins and plays a role in immune regulation.[9][10][11][12][13]
- G-Protein Coupled Receptor 35 (GPR35): KYNA is an agonist for the orphan receptor GPR35, which is expressed in immune and gastrointestinal tissues and is implicated in inflammation.[14][15][16]

Quantitative Data Summary

The binding affinities of **kynurenic acid** for its various receptors are summarized in the table below. These values are essential for designing and interpreting receptor binding experiments.

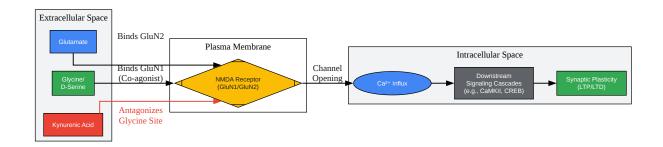


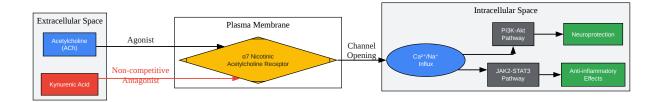
Receptor Target	Ligand Interaction	Reported Affinity (IC50 / EC50 / K _I)	Species	Reference
NMDA Receptor (Glycine Site)	Antagonist	~10 µM (IC₅o)	Rat	[1]
α7 Nicotinic Acetylcholine Receptor	Non-competitive Antagonist	~7 μM (IC50)	Rat	[5][7]
Aryl Hydrocarbon Receptor (Human)	Agonist	~104 nM (EC25)	Human	[17][18]
Aryl Hydrocarbon Receptor (Mouse)	Agonist	~10 μM (EC25)	Mouse	[17][18]
GPR35 (Rat)	Agonist	7.4 μM (EC ₅₀)	Rat	[8]
GPR35 (Mouse)	Agonist	10.7 μM (EC ₅₀)	Mouse	[8]
GPR35 (Human)	Agonist	39.2 μM (EC50)	Human	[8]

Signaling Pathways

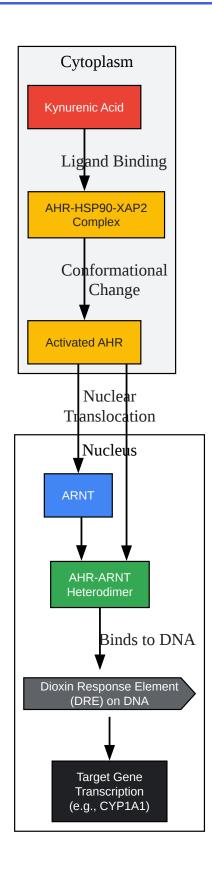
The interaction of **kynurenic acid** with its receptors initiates distinct downstream signaling cascades. The following diagrams illustrate these pathways.



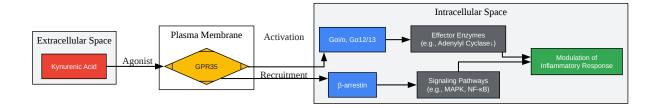




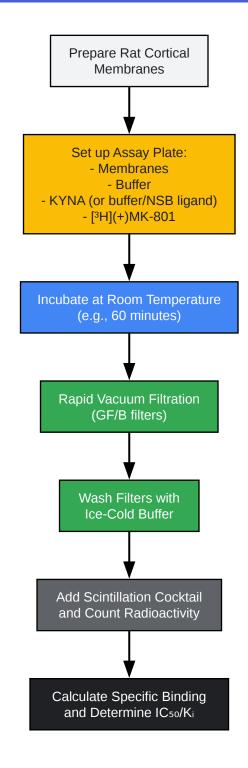












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